molecular formula C10H14O4 B14617773 2-(Dimethoxymethyl)-6-methoxyphenol CAS No. 60582-30-1

2-(Dimethoxymethyl)-6-methoxyphenol

Cat. No.: B14617773
CAS No.: 60582-30-1
M. Wt: 198.22 g/mol
InChI Key: WWUITDPXGMLLLW-UHFFFAOYSA-N
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Description

These compounds are often synthesized for applications in medicinal chemistry, materials science, and coordination chemistry. The 6-methoxyphenol core is a common structural motif due to its electron-donating methoxy group, which influences reactivity and binding properties.

Properties

CAS No.

60582-30-1

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-(dimethoxymethyl)-6-methoxyphenol

InChI

InChI=1S/C10H14O4/c1-12-8-6-4-5-7(9(8)11)10(13-2)14-3/h4-6,10-11H,1-3H3

InChI Key

WWUITDPXGMLLLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(OC)OC

Origin of Product

United States

Preparation Methods

Microreactor-Based Etherification Using Dimethyl Carbonate

A prominent method for synthesizing structurally analogous compounds involves the use of microreactor technology, as demonstrated in the synthesis of 2,6-dimethoxyphenol. While the target compound differs by the presence of a dimethoxymethyl group, this approach provides a foundational framework for adaptation. The reaction typically involves:

  • Starting materials : Pyrogallic acid (1,2,3-trihydroxybenzene) and dimethyl carbonate.
  • Catalyst : Tetrabutylammonium bromide (TBAB).
  • Solvent : Methanol.

The general reaction mechanism proceeds via nucleophilic substitution, where dimethyl carbonate acts as both a methylating agent and solvent. For this compound, this method would require modification to introduce the dimethoxymethyl moiety, potentially through a two-step process involving initial protection of specific hydroxyl groups.

Reaction Conditions and Optimization

Temperature and Pressure Parameters

Optimal reaction conditions derived from similar syntheses reveal critical temperature dependencies:

Temperature Range (°C) Yield (%) Purity (%)
110–130 86–91 97–99
130–140 92 99
140–170 87 97

Data adapted from CN106631714A demonstrates that temperatures exceeding 140°C lead to decreased yields due to side reactions, while the 130–140°C range maximizes both yield and purity.

Molar Ratios and Catalytic Efficiency

Key stoichiometric relationships include:

  • Pyrogallic acid : Dimethyl carbonate = 1:2.1
  • Pyrogallic acid : TBAB = 1:0.005

These ratios ensure complete conversion while minimizing catalyst load. For dimethoxymethyl group introduction, additional equivalents of methylating agents or specialized protecting groups may be required.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

The patent CN106631714A highlights the advantages of microreactor systems for industrial applications:

  • Flow rate : 2 mL/min
  • Pressure : 5 MPa
  • Residence time : 30 minutes

This configuration enables continuous production with consistent product quality, achieving throughputs exceeding 90% yield at pilot scale.

Comparative Analysis of Methodologies

Traditional Batch vs. Continuous Flow

Parameter Batch Reactor Microreactor
Yield (%) 75–85 86–92
Purity (%) 90–95 97–99
Production Capacity Low High
Byproduct Management Complex Simplified

Data synthesized from CN106631714A demonstrates the superiority of continuous flow systems in metric-driven production environments.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the phenolic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted phenolic compounds. The specific products depend on the reagents and conditions used in the reactions.

Scientific Research Applications

2-(Dimethoxymethyl)-6-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: It can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The compound may influence various biochemical pathways, such as oxidative stress pathways, by acting as an antioxidant or modulating the activity of specific enzymes

Comparison with Similar Compounds

Structural Variations and Key Properties

The 2-position substituents significantly alter the chemical and biological profiles of these compounds. Below is a summary of key derivatives and their properties:

Compound Name Substituent at 2-position Key Properties/Activities Toxicity (LD50) References
2-(2,3-Dihydro-1H-perimidin-2-yl)-6-methoxyphenol 2,3-Dihydroperimidinyl High acute toxicity in Wistar rats ~40 mg/kg (rat, ip)
2-(Benzothiazol-2-yl-hydrazonomethyl)-6-methoxyphenol (HL2) Benzothiazole-hydrazone Antitrypanosomal, antitumor activity (μM range) Not reported
2-((E)-(2-(Diethylamino)ethylimino)methyl)-6-methoxyphenol Schiff base (diethylaminoethylimino) Fluorescent Cd(II) complex formation Not reported
2-(Aminomethyl)-6-methoxyphenol hydrochloride Aminomethyl (protonated) Pharmaceutical intermediate Not reported
2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol Chlorobenzylamino API intermediate for drug synthesis Not reported

Data Tables for Key Comparisons

Table 1: Substituent Effects on Toxicity and Bioactivity

Substituent Type Example Compound Toxicity Profile Bioactivity
Bulky aromatic (Perimidinyl) 2-(2,3-Dihydro-1H-perimidin-2-yl)-6-methoxyphenol High (LD50 ~40 mg/kg) Limited therapeutic use
Metal-binding (Schiff base) HL2 (Vanadium complex) Moderate (cell-based) Antiproliferative (μM IC50)
Halogenated (Chlorobenzyl) 2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol Not reported Pharmaceutical intermediate

Critical Analysis of Contradictory Evidence

  • Toxicity vs. This dichotomy suggests that toxicity is context-dependent, influenced by substituent chemistry and the presence of metal ions.
  • Fluorescence vs. Bioactivity: The Cd(II)-Schiff base complex () prioritizes material science applications over bioactivity, underscoring the versatility of 6-methoxyphenol derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Dimethoxymethyl)-6-methoxyphenol, and how can reaction conditions be controlled to improve yield?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, reacting 2-hydroxy-3-methoxybenzaldehyde with aminophenol derivatives in methanol under reflux yields Schiff base analogs . Key parameters include:

  • Solvent choice : Methanol is preferred due to its polarity and ability to stabilize intermediates.
  • Stoichiometry : A 1:1 molar ratio of aldehyde to amine ensures minimal side products.
  • Temperature : Room temperature or mild heating (40–60°C) avoids decomposition of thermally sensitive intermediates .
    • Yield Optimization : Crystallization via slow solvent evaporation (e.g., acetone) enhances purity and yield (75% reported) .

Q. How can spectroscopic techniques (UV-Vis, FTIR, NMR) confirm the formation and purity of this compound?

  • FTIR : Confirm the presence of imine bonds (-C=N-) at ~1600–1620 cm⁻¹ and phenolic O-H stretches at ~3300 cm⁻¹. Methoxy groups show symmetric/asymmetric C-O-C stretches at ~1250 cm⁻¹ .
  • NMR :

  • ¹H NMR : Methoxy protons appear as singlets at δ ~3.8–4.0 ppm. Aromatic protons in the ortho/meta positions split into doublets or triplets (δ 6.5–7.5 ppm) .
  • ¹³C NMR : Imine carbons resonate at δ ~160–165 ppm, while methoxy carbons appear at δ ~55–60 ppm .
    • UV-Vis : π→π* transitions in aromatic and imine systems produce absorption bands at 250–350 nm .

Advanced Research Questions

Q. How do intermolecular interactions (H-bonding, van der Waals) influence the crystal packing and stability of this compound?

  • Crystal Structure Analysis : X-ray diffraction reveals O–H···N and N–H···O hydrogen bonds (energy: 58.4 and 38.0 kJ·mol⁻¹, respectively) forming infinite chains along the b-axis. Weak C–H···π interactions (35.8% contribution to Hirshfeld surface) further stabilize packing .
  • Thermal Stability : The compound remains stable up to 210°C, attributed to strong hydrogen bonding and aromatic stacking. Thermal degradation pathways can be studied via TGA-DSC coupled with mass spectrometry .

Q. What computational methods (DFT, Hirshfeld) are used to analyze electronic properties and validate crystal structures?

  • DFT Calculations : At the B3LYP/6-311G(d,p) level, the HOMO-LUMO gap (2.62 eV) indicates moderate reactivity. Electron-donating methoxy groups lower the HOMO energy (-3.20 eV), enhancing radical scavenging activity .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H···H = 49%, H···C/C···H = 35.8%). Fingerprint plots differentiate contact types (e.g., H···O spikes at dₑ + dᵢ = 3.03 Å) .
  • Validation : Overlay DFT-optimized structures with X-ray coordinates (RMSD < 0.1 Å) to confirm accuracy .

Q. How can conflicting data in antioxidant activity assays (e.g., DPPH vs. ABTS) be resolved?

  • Mechanistic Insights : DPPH assays favor electron-donating groups (e.g., phenolic -OH), while ABTS assays depend on hydrogen atom transfer. Compound I in showed IC₅₀ = 12.5 μM (vs. BHT = 18.7 μM) due to resonance stabilization of radicals .
  • Methodological Adjustments :

  • Concentration Range : Test 1–100 μM to avoid solubility issues.
  • Control for Interference : Use ESR spectroscopy to directly detect radical quenching .

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